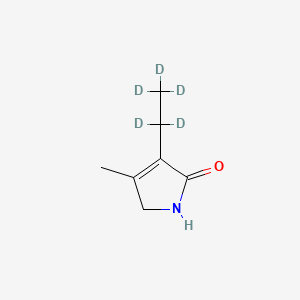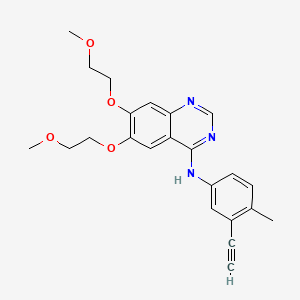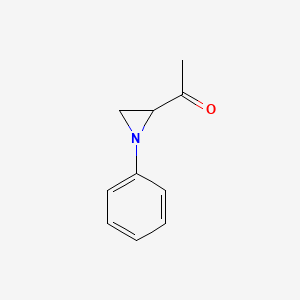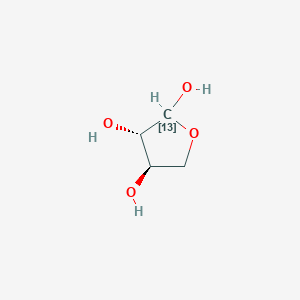![molecular formula C10H12ClN3 B584071 6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride CAS No. 1794760-42-1](/img/new.no-structure.jpg)
6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. It is a heterocyclic compound with the molecular formula C10H12ClN3 and a molecular weight of 209.68 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride can be achieved through several methods. Common synthetic routes include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with ammonia.
Amino nitrile synthesis: This method involves the reaction of alpha amino nitriles with aldehydes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Catalysts such as platinum on alumina may be used to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: It can be hydrogenated to form decahydroisoquinoline.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide as a catalyst.
Reduction: Hydrogen gas in the presence of a platinum catalyst.
Substitution: Various halogenated compounds and nucleophiles.
Major Products Formed
Oxidation: Formation of nitrone derivatives.
Reduction: Formation of decahydroisoquinoline.
Substitution: Formation of various substituted imidazoisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride can be compared with other similar compounds, such as:
Tetrahydroisoquinoline: Similar in structure but lacks the imidazole ring, leading to different chemical properties and reactivity.
Imidazole: Contains a similar imidazole ring but differs in the rest of the structure, leading to different biological and chemical properties.
Decahydroisoquinoline: A fully hydrogenated derivative with different chemical and physical properties.
The uniqueness of this compound lies in its specific structure, which combines the properties of both imidazole and isoquinoline rings, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
1794760-42-1 |
|---|---|
Molekularformel |
C10H12ClN3 |
Molekulargewicht |
209.677 |
IUPAC-Name |
6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8;/h1-2,6,11H,3-5H2,(H,12,13);1H |
InChI-Schlüssel |
HFTDDJYMIQIPKC-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C=CC3=C2N=CN3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![D-[1-13C]Tagatose](/img/structure/B583990.png)



![(2S)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B584002.png)
![D-[2-13C]talose](/img/structure/B584003.png)

![D-[2-13C]Threose](/img/structure/B584009.png)
![D-[4-13C]Threose](/img/structure/B584011.png)
